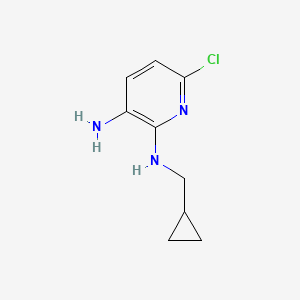
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is a chemical compound with a molecular formula of C10H13ClN2. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a cyclopropylmethyl group attached to the nitrogen at the 2nd position. It is a derivative of pyridine, which is a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropyridine-2,3-diamine.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through a nucleophilic substitution reaction where the amine group at the 2nd position of the pyridine ring reacts with cyclopropylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and cyclopropylmethyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity or altering its function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
- 6-chloro-2-pyridinamine
- 6-chloro-2,4-diaminopyrimidine
Uniqueness
6-chloro-N2-(cyclopropylmethyl)pyridine-2,3-diamine is unique due to the presence of both the chloro and cyclopropylmethyl groups, which confer specific chemical properties and biological activities. These structural features distinguish it from other similar compounds and make it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-2-N-(cyclopropylmethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-3-7(11)9(13-8)12-5-6-1-2-6/h3-4,6H,1-2,5,11H2,(H,12,13) |
InChI Key |
BIONUELVMYNADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC2=C(C=CC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















